Z-Gly-gly-phe-chloromethylketone

説明

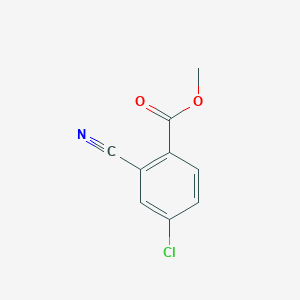

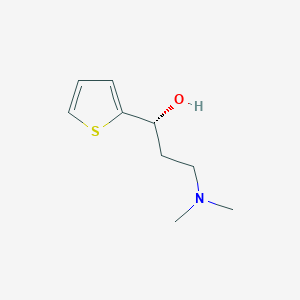

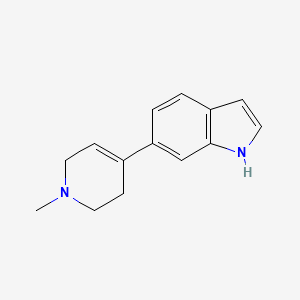

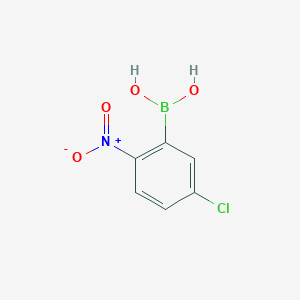

Z-Gly-gly-phe-chloromethylketone (Z-GGF-CMK) is a site-specific inhibitor of chymotrypsin . It is a synthetic compound with a molecular weight of 445.9 and a sum formula of C₂₂H₂₄ClN₃O₅ .

Molecular Structure Analysis

The molecular structure of Z-GGF-CMK is represented by the formula C22H24ClN3O5 . The exact structural details are not provided in the search results.作用機序

Target of Action

Z-Gly-gly-phe-chloromethylketone (Z-GGF-CMK) is a site-specific inhibitor of chymotrypsin . Chymotrypsin is a serine protease that plays a crucial role in protein digestion. It cleaves peptide bonds by attacking the unreactive carbonyl group with its activated serine residue .

Mode of Action

The mode of action of Z-GGF-CMK involves irreversible inhibition of its target. The chloromethyl ketone (CMK) group in the compound is responsible for this irreversible inhibition. The CMK group covalently bonds to the –OH of a serine adjacent residue, or the –SH of an adjacent cysteine residue, on the target protein . This covalent bonding results in the permanent inactivation of the enzyme, preventing it from carrying out its function.

生化学分析

Biochemical Properties

Z-Gly-gly-phe-chloromethylketone plays a crucial role in biochemical reactions by acting as an irreversible inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin and cathepsin G by forming a covalent bond with the serine residue in the active site of these enzymes . This interaction leads to the inhibition of the enzyme’s catalytic activity, making this compound a valuable tool for studying protease function and regulation.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting serine proteases, which are involved in numerous cellular pathways, including apoptosis, inflammation, and immune response . By inhibiting these enzymes, this compound can alter cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the active site of serine proteases. The compound forms a covalent bond with the hydroxyl group of the serine residue in the enzyme’s active site, leading to irreversible inhibition . This binding prevents the enzyme from catalyzing its substrate, thereby blocking its activity. Additionally, this compound can induce changes in gene expression by modulating signaling pathways that are regulated by serine proteases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable at room temperature for extended periods, but its activity may decrease due to degradation or interaction with other molecules in the experimental environment . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of protease activity and alterations in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target proteases without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cell death and tissue damage. These threshold effects highlight the importance of careful dosage optimization in experimental studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways related to protease inhibition. It interacts with enzymes such as chymotrypsin and cathepsin G, which play roles in protein degradation and processing . By inhibiting these enzymes, this compound can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific cellular compartments, where it exerts its inhibitory effects on target proteases. This localization is crucial for its function, as it ensures that this compound reaches its intended targets within the cell.

Subcellular Localization

This compound is localized to specific subcellular compartments, including the cytoplasm and lysosomes . Its activity and function are influenced by this localization, as the compound needs to be in proximity to its target proteases to exert its inhibitory effects. Post-translational modifications and targeting signals may direct this compound to these compartments, ensuring its effective function within the cell.

特性

IUPAC Name |

benzyl N-[2-[[2-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O5/c23-12-19(27)18(11-16-7-3-1-4-8-16)26-21(29)14-24-20(28)13-25-22(30)31-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,28)(H,25,30)(H,26,29)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPOZEGMCMVPAF-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)CCl)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)CCl)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439127 | |

| Record name | N-[(Benzyloxy)carbonyl]glycyl-N-[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35172-59-9 | |

| Record name | N-[(Benzyloxy)carbonyl]glycyl-N-[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Z-Gly-Gly-Phe-chloromethylketone in the context of the research on murine IL-2-activated natural killer (A-NK) cells?

A: The research paper investigates the role of proteases in the cytotoxic activity of murine A-NK cells. This compound is a protease inhibitor, specifically targeting chymotrypsin-like activity. [] The study found that this compound significantly inhibited the chymase activity present in A-NK cells, which further suggests this protease may be involved in A-NK cell-mediated cytotoxicity against tumor cells. []

Q2: How does this compound affect the A-NK cells' cytotoxic activity?

A: The research demonstrates that this compound, along with other protease inhibitors targeting chymotryptic and tryptic enzymes, reduced A-NK cell-mediated cytotoxicity against P815 target cells. [] This finding suggests that the chymotryptic activity inhibited by this compound plays a role in the A-NK cells' ability to kill tumor cells.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。